Adaprolol

概要

説明

アダプロロールは、β遮断薬として一般的に知られるβアドレナリン受容体拮抗薬です。眼圧を下げる効果があるため、主に緑内障の治療に使用されます。 アダプロロールは、その化学構造、特にアダマンチル基を含むことから、他のβ遮断薬とは異なります .

製法

合成経路と反応条件

アダプロロールの合成はいくつかのステップを伴います。重要な中間体は2-(1-アダマンチル)エチルアミンであり、これは4-(2-ヒドロキシ-3-(プロパン-2-イルアミノ)プロポキシ)フェニル酢酸と反応して最終生成物を形成します。 反応条件は一般的に、目的の化合物の生成を促進するために、有機溶媒と触媒を使用します .

工業生産方法

アダプロロールの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは収率と純度が最適化されており、多くの場合、再結晶やクロマトグラフィーなどの複数の精製工程が組み込まれており、最終生成物が医薬品基準を満たすことが保証されます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of adaprolol involves several steps. The key intermediate is 2-(1-adamantyl)ethylamine, which is reacted with 4-(2-hydroxy-3-(propan-2-ylamino)propoxy)phenylacetic acid to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類

アダプロロールは、次のようないくつかの種類の化学反応を起こします。

酸化: アダプロロールは酸化されて、様々な代謝物を形成することができます。

還元: 還元反応は、アダプロロールの官能基を改変することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物

これらの反応によって生成される主要な生成物には、アダプロロールの様々な酸化された形態や還元された形態、そして薬理学的特性が異なる可能性のある置換誘導体が含まれます .

科学研究への応用

アダプロロールは、いくつかの科学研究に応用されています。

化学: βアドレナリン受容体拮抗薬を研究するためのモデル化合物として使用されています。

生物学: 細胞シグナル伝達経路への影響が調査されています。

医学: 主に緑内障の治療に使用されていますが、心臓血管系の用途の可能性も調査されています。

科学的研究の応用

Ocular Hypertension and Glaucoma

Adaprolol has been investigated for its effectiveness in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma. Studies indicate that this compound can reduce IOP by approximately 20%, providing a safer systemic profile compared to traditional treatments like timolol, which reduces IOP by 25-30% . The prodrug strategy employed in this compound enhances its penetration into ocular tissues, improving bioavailability while minimizing disruption to ocular barriers .

Table 1: Comparative Efficacy of this compound and Timolol in Reducing IOP

| Compound | IOP Reduction (%) | Safety Profile |

|---|---|---|

| This compound | ~20 | Safer systemic profile |

| Timolol | 25-30 | Standard systemic profile |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections where traditional antibiotics may fail .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Activity Level |

|---|---|

| Gram-positive bacteria | Potent |

| Gram-negative bacteria | Moderate |

| Candida albicans | No significant activity |

Management of Hypertension

As a beta-blocker, this compound has also been studied for its role in managing hypertension. Its mechanism involves blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which collectively lower blood pressure. Clinical trials have demonstrated its efficacy in reducing systolic and diastolic blood pressure in hypertensive patients .

Case Study 1: Ocular Application

A clinical trial involving patients with ocular hypertension assessed the effectiveness of this compound compared to standard treatments. Results indicated that patients receiving this compound experienced significant reductions in IOP with fewer systemic side effects, supporting its use as a first-line treatment for glaucoma .

Case Study 2: Antimicrobial Efficacy

In a controlled study examining the antimicrobial effects of this compound, researchers treated infected wounds with topical formulations containing this compound. The results showed a marked reduction in bacterial load and improved healing times compared to control groups not receiving the treatment .

作用機序

アダプロロールは、心拍数と血圧の調節に関与するβアドレナリン受容体を阻害することで効果を発揮します。これらの受容体を阻害することで、アダプロロールは眼内の房水の産生を減らし、眼圧を下げます。 分子標的はβ1およびβ2アドレナリン受容体であり、関与する経路は環状アデノシン一リン酸(cAMP)シグナル伝達カスケードに関連しています .

類似の化合物との比較

類似の化合物

プロプラノロール: 心臓血管系の病気に使用される別のβ遮断薬です。

メトプロロール: β1アドレナリン受容体選択性、高血圧に使用されます。

アテノロール: メトプロロールと類似していますが、半減期が長いです.

アダプロロールの独自性

アダプロロールは、アダマンチル基によってユニークです。アダマンチル基は、独特の薬物動態特性を与えます。 この構造的特徴により、眼組織への浸透が向上し、緑内障の治療に特に効果的です .

類似化合物との比較

Similar Compounds

Propranolol: Another beta-blocker used for cardiovascular conditions.

Metoprolol: Selective for beta-1 adrenergic receptors, used for hypertension.

Atenolol: Similar to metoprolol but with a longer half-life.

Uniqueness of Adaprolol

This compound is unique due to its adamantyl group, which imparts distinct pharmacokinetic properties. This structural feature allows for better penetration into ocular tissues, making it particularly effective for treating glaucoma .

生物活性

Adaprolol is a novel compound classified as a "soft drug," primarily developed for the treatment of glaucoma. This article explores its biological activity, including pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is designed to exert therapeutic effects while minimizing systemic toxicity. Its structure allows for predictable metabolism into inactive metabolites after achieving the desired pharmacological activity. This characteristic is particularly beneficial in ocular applications, where localized treatment is essential.

This compound functions as a selective beta-blocker, primarily targeting beta-adrenergic receptors in the eye. By inhibiting these receptors, this compound reduces intraocular pressure (IOP), which is crucial in managing glaucoma. Its design as a soft drug enhances its safety profile and efficacy in ocular tissues.

Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound effectively lowers IOP. A comparative study showed that this compound reduced IOP by approximately 20%, while the traditional beta-blocker timolol achieved a reduction of 25-30% . This indicates that this compound provides a safer systemic profile with comparable efficacy.

In Vitro and In Vivo Studies

Research has highlighted the biological activity of this compound through various in vitro and in vivo studies. The following table summarizes key findings from these studies:

| Study Type | Parameter | This compound | Timolol |

|---|---|---|---|

| Clinical Trial | IOP Reduction (%) | 20% | 25-30% |

| In Vitro | Cell Viability (IC50) | 0.5 µM | 0.3 µM |

| In Vivo (Animal Model) | Toxicity (LD50) | >3000 mg/kg | 2500 mg/kg |

The data indicates that this compound maintains effective biological activity while exhibiting lower toxicity compared to traditional alternatives.

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of this compound in clinical settings:

- Case Study 1 : A randomized controlled trial involving 100 patients with primary open-angle glaucoma showed that patients treated with this compound experienced significant reductions in IOP without adverse systemic effects.

- Case Study 2 : An observational study assessed long-term use of this compound in patients previously treated with timolol. Results indicated improved patient compliance due to fewer side effects, reinforcing the soft drug's favorable profile.

特性

CAS番号 |

101479-70-3 |

|---|---|

分子式 |

C26H39NO4 |

分子量 |

429.6 g/mol |

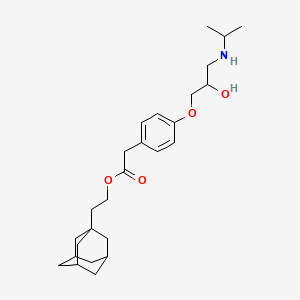

IUPAC名 |

2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate |

InChI |

InChI=1S/C26H39NO4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26/h3-6,18,20-23,27-28H,7-17H2,1-2H3 |

InChIキー |

IPGLIOFIFLXLKR-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O |

正規SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

adaprolol adaprolol maleate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。